N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11-9-16(20)18-17-12(2)8-14(10-15(11)17)23(21,22)19-13-6-4-3-5-7-13/h8-10,13,19H,3-7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOCXPLPUFHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Quinoline derivatives are known for their ability to inhibit bacterial growth. N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has demonstrated significant antimicrobial activity against various strains. In vitro studies indicate that it can inhibit bacterial growth effectively .
- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown potent activity against DNA gyrase, an enzyme critical for DNA replication in bacteria and cancer cells. A specific derivative exhibited an IC50 value of 0.0017 μM against Escherichia coli DNA gyrase .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Studies have shown that it can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
Chemical Industry
In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups allows it to be utilized in developing new materials and chemical processes .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline derivatives found that these compounds exhibited significant inhibition against multiple bacterial strains. The findings were validated through disk diffusion and growth curve assays, confirming their potential as effective antibacterial agents .
Case Study 2: Anti-inflammatory Response
In vivo studies involving acute lung injury models demonstrated that derivatives similar to N-cyclohexyl-4,8-dimethyl significantly reduced inflammation markers and improved survival rates by inhibiting macrophage infiltration and pulmonary edema. This highlights the compound's therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a quinoline core with N-benzyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (), but differs in two key aspects:
- N-substituent: The cyclohexyl group in the target compound introduces greater aliphatic lipophilicity compared to the benzyl group in the analog.
- Methyl group positions : The 4,8-dimethyl configuration in the target compound contrasts with the 1,4-dimethyl arrangement in the benzyl analog. This positional difference could alter steric interactions in enzyme active sites or influence molecular planarity.
In contrast, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide () replaces the quinoline core with a benzo[cd]indole system.
Table 1: Structural and Functional Comparison
Biological Activity
N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : N-cyclohexyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
- Molecular Weight : 334.4 g/mol
- CAS Number : 899998-64-2
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has shown potential against various bacterial strains. In vitro studies indicate that compounds with similar structures exhibit significant inhibition of bacterial growth, suggesting this compound may possess similar properties.
Anticancer Properties
Research has indicated that certain quinoline derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline have been shown to interact with DNA gyrase and other targets involved in cancer progression. A study demonstrated that 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives exhibited potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 μM .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is noteworthy. A related study on quinoline derivatives found significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests that N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline could modulate inflammatory pathways effectively.
The biological activity of N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, including those related to inflammation and cancer cell survival.
- Receptor Modulation : Similar compounds have been shown to interact with nuclear hormone receptors and other proteins that regulate gene expression and cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Related Findings | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial strains | |
| Anticancer | IC50 against DNA gyrase: 0.0017 μM | |
| Anti-inflammatory | Inhibition of IL-6 and TNF-α in macrophages |
Case Study: Inflammatory Response
In a study focusing on acute lung injury (ALI), a derivative similar to N-cyclohexyl-4,8-dimethyl was found to significantly reduce inflammation markers in vivo. The administration led to improved survival rates in sepsis models by inhibiting macrophage infiltration and reducing pulmonary edema .
Future Directions
The future research on N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline should focus on:
- Synthesis Optimization : Developing more efficient synthetic routes could enhance yield and purity.
- In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms will help elucidate how this compound interacts with biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide?
- Methodology : The synthesis typically involves sulfonylation of a quinoline precursor. For example, chlorosulfonic acid can react with a substituted quinoline intermediate under controlled temperatures (0°C to room temperature) to introduce the sulfonamide group, followed by cyclohexylamine coupling . Key steps include:
- Chlorosulfonation : Reacting the quinoline core with chlorosulfonic acid.
- Amine coupling : Using cyclohexylamine in a polar solvent (e.g., DMF) to form the sulfonamide bond.
- Purification : Recrystallization from DMF/water mixtures to isolate the product.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal packing and bond geometries using programs like SHELXL for refinement .
- NMR spectroscopy : Analyze , , and 2D spectra to verify substituent positions (e.g., cyclohexyl and methyl groups).
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for biological assays).
Q. What are the primary biological targets or assays used to study this compound?
- Targets : The compound may inhibit protein phosphatases (e.g., PP2C family) or act as a biochemical probe due to its sulfonamide group, which often interacts with enzyme active sites .
- Assay Design :
- Enzyme inhibition : Use fluorescence-based assays with recombinant PP2C enzymes.
- Cellular assays : Test cytotoxicity (MTT assay) or apoptosis markers in relevant cell lines.
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity?
- Strategy :
- Derivatization : Replace the cyclohexyl group with other amines (e.g., benzyl, aryl) to enhance binding affinity .
- Substituent tuning : Adjust methyl positions on the quinoline ring to modulate steric effects.
- Tools :
- Molecular docking : Predict interactions with targets like PP2C using AutoDock Vina.
- QSAR models : Corrogate substituent effects with activity data.
Q. How should researchers address contradictory data in biological activity studies?
- Resolution Workflow :
Replicate experiments : Ensure consistency in assay conditions (pH, temperature, solvent controls).
Validate target specificity : Use knockout cell lines or competitive inhibitors to rule off-target effects.
Analyze batch variability : Check compound purity and stability (e.g., HPLC, NMR) across studies .
Q. What are effective strategies for troubleshooting low yields in sulfonamide synthesis?
- Optimization Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
